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Compound of Interest

Compound Name: Diallyl 2,2'-oxydiethyl dicarbonate

Cat. No.: B089636

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl 2,2'-oxydiethyl dicarbonate, also known as allyl diglycol carbonate (ADC), is a
monomer primarily utilized in the production of high-performance optical polymers.[1] Its
chemical structure, featuring two allyl groups and a diethylene glycol backbone, allows for the
formation of a cross-linked polymer network upon free-radical polymerization.[1] This results in
a material with exceptional optical clarity, impact resistance, and light weight, making it a
preferred choice for manufacturing ophthalmic lenses and other optical components. While its
primary application lies in materials science, the presence of the diallyl functional group
suggests potential for chemical modifications and derivatizations that could be of interest in
various research and development contexts. A thorough understanding of its spectroscopic
characteristics is fundamental for quality control, reaction monitoring, and structural elucidation
of its derivatives.

This technical guide provides an in-depth overview of the spectroscopic analysis of Diallyl 2,2'-
oxydiethyl dicarbonate, including detailed data from Nuclear Magnetic Resonance (NMR)
spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Experimental protocols and key logical workflows for its synthesis and polymerization are also
presented.

Physicochemical Properties
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A summary of the key physicochemical properties of Diallyl 2,2'-oxydiethyl dicarbonate is
provided in the table below.

Property Value

Molecular Formula C12H1807

Molecular Weight 274.27 g/mol [1]
CAS Number 142-22-3[1]
Appearance Colorless liquid[2][3]
Density 1.15 g/mL at 25 °C[2]
Melting Point -4 °C[2][3]

Boiling Point 161 °C at 2 mmHg|[2]
Refractive Index (n2°/D) 1.451[2]

Water Solubility 2.36 g/L at 20 °C[2]

Spectroscopic Data

The following sections detail the characteristic spectroscopic data for Diallyl 2,2'-oxydiethyl
dicarbonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of Diallyl 2,2'-
oxydiethyl dicarbonate. The proton (*H) and carbon-13 (*3C) NMR spectra provide detailed
information about the chemical environment of each atom.

1H NMR Spectroscopy

The *H NMR spectrum is characterized by distinct signals corresponding to the allyl and the
ethylene oxide backbone protons.
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Chemical Shift (3)

Multiplicity Integration Assignment
ppm
5.8—-5.2 Multiplet 2H -CH=CH:
54-52 Multiplet 4H -CH=CH:
4.6 Doublet 4H -O-CH2-CH=CH:z
4.2 Multiplet 4H -C(=0)0O-CH2-CH2-
3.6-4.2 Multiplet 4H -CH2-O-CHz-

Note: The chemical shift ranges for the allyl protons are reported as a multiplet between 6 5.8—

5.2 ppm.[1] The ethylene oxide backbone protons appear in the region of 6 3.6—4.2 ppm.[1]

13C NMR Spectroscopy

The 13C NMR spectrum confirms the presence of the carbonyl carbons and the different types

of aliphatic carbons in the molecule.

Chemical Shift (6) ppm

Assignment

150 — 155 C=0 (Carbonate)[1]
132 -CH=CH:z

118 -CH=CH:

69 -O-CH2-CH=CH:
68 -C(=0)0-CH2-CHa-
64 -CH2-O-CHa2-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in Diallyl 2,2'-oxydiethyl

dicarbonate. The spectrum is dominated by strong absorptions from the carbonate and allyl

groups.
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Wavenumber (cm~?) Functional Group Vibrational Mode
1740-1760 C=0 Carbonyl Stretch[1]

1640 c=C Alkene Stretch[1]
3100-3000 =C-H Alkene C-H Stretch
2980-2850 C-H Alkane C-H Stretch
1250-1000 C-O Ether and Ester C-O Stretch

Alkene C-H Bend (out-of-

990, 920 =C-H
plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule. Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for
assessing the purity of Diallyl 2,2'-oxydiethyl dicarbonate.

miz Proposed Fragment

274 [M]* (Molecular lon)

233 [M - CsHs]* (Loss of allyl radical)
189 [M - CsHsO2]*

145 [M - CeHoO4]*

41 [CsHs]* (Allyl cation)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of Diallyl
2,2'-oxydiethyl dicarbonate. Instrument parameters should be optimized for the specific

equipment used.

NMR Spectroscopy
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Sample Preparation: Dissolve approximately 10-20 mg of Diallyl 2,2'-oxydiethyl
dicarbonate in 0.6-0.7 mL of deuterated chloroform (CDCIs) in a standard 5 mm NMR tube.
Add a small amount of tetramethylsilane (TMS) as an internal standard (& 0.00 ppm).

'H NMR Acquisition: Acquire the *H NMR spectrum on a 400 MHz or higher field
spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2
seconds, and 16-32 scans.

13C NMR Acquisition: Acquire the 133C NMR spectrum on the same instrument. A proton-
decoupled sequence is typically used. Due to the lower natural abundance and sensitivity of
the 13C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay
may be required.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,
and baseline correction. Integrate the signals in the *H NMR spectrum and reference the
chemical shifts to the internal standard.

FTIR Spectroscopy

Sample Preparation: As Diallyl 2,2'-oxydiethyl dicarbonate is a liquid, a thin film can be
prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or
sodium chloride (NaCl) salt plates. Alternatively, an Attenuated Total Reflectance (ATR)
accessory can be used by placing a drop of the sample directly onto the ATR crystal.

Background Collection: Collect a background spectrum of the clean, empty salt plates or the
clean, dry ATR crystal.

Sample Spectrum Collection: Acquire the sample spectrum over a range of 4000-400 cm~1.
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The instrument software will automatically ratio the sample spectrum to the
background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS)

Sample Preparation: Prepare a dilute solution of Diallyl 2,2'-oxydiethyl dicarbonate (e.g., 1
mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b089636?utm_src=pdf-body
https://www.benchchem.com/product/b089636?utm_src=pdf-body
https://www.benchchem.com/product/b089636?utm_src=pdf-body
https://www.benchchem.com/product/b089636?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089636?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e GC Separation: Inject a small volume (e.g., 1 uL) of the sample solution into the gas
chromatograph. Use a suitable capillary column (e.g., a non-polar DB-5 or similar) and a
temperature program that allows for the separation of the analyte from any impurities. A
typical program might start at 50°C and ramp up to 250°C.

o MS Detection: The eluent from the GC column is introduced into the mass spectrometer.
Electron ionization (El) at 70 eV is a common method for generating ions. The mass
analyzer (e.g., a quadrupole) scans a mass-to-charge (m/z) range, for example, from 40 to
400 amu.

« Data Analysis: Identify the peak corresponding to Diallyl 2,2'-oxydiethyl dicarbonate in the
total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the
molecular ion and the fragmentation pattern.

Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key processes
involving Diallyl 2,2'-oxydiethyl dicarbonate.

Diethylene Glycol

Allyl Chloroformate

Pure Diallyl 2,2"-oxydiethyl dicarbonate

Purification
(Vacuum Distillation)

i Crude Diallyl 2,2-oxydiethyl dicarbonate

HCI (byproduct)

Click to download full resolution via product page

Caption: Synthesis of Diallyl 2,2'-oxydiethyl dicarbonate.
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Caption: Free-Radical Polymerization Workflow.

Conclusion

The spectroscopic techniques of NMR, FTIR, and MS provide a comprehensive
characterization of Diallyl 2,2'-oxydiethyl dicarbonate. The data presented in this guide
serves as a valuable reference for researchers and scientists in confirming the identity, purity,
and structure of this important monomer. The detailed experimental protocols offer a starting
point for laboratory analysis, while the workflow diagrams provide a clear overview of its
synthesis and polymerization. A thorough understanding of these analytical methods is crucial
for the development of new materials and applications based on this versatile chemical
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of Diallyl 2,2'-oxydiethyl
dicarbonate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b089636#spectroscopic-analysis-of-diallyl-2-2-
oxydiethyl-dicarbonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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